molecular formula C12H12N2O2 B041914 Ethyl 3-methylquinoxaline-2-carboxylate CAS No. 3885-38-9

Ethyl 3-methylquinoxaline-2-carboxylate

Cat. No. B041914
CAS RN: 3885-38-9
M. Wt: 216.24 g/mol
InChI Key: IRZHLIWGVQPMHU-UHFFFAOYSA-N
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Patent
US08969376B2

Procedure details

A suspension of 3-chloroquinoxaline-2-carboxylate (86.0 g, 363 mmol), trimethylboroxine (22.8 g, 0.182 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (8.90 g, 11.0 mmol), and potassium carbonate (100 g, 727 mmol) in 1,4-dioxane (726 mL) was heated at 115° C. for 4 h. And then trimethylboroxine (22.8 g, 0.182 mmol) was added again and heated at same temperature for 2 h. After being cooled to ambient temperature, the reaction mixture was diluted with ethyl acetate (700 mL) and filtrated through celite with ethyl acetate (1000 mL). The filtrate was combined and concentrated in vacuo. The residue was purified by silica gel column chromatography (silica gel 900 g, hexane:ethyl acetate=9:1 to 17:3) followed by recrystallization from cold hexane to give ethyl 3-methylquinoxaline-2-carboxylate. MS (APCI): m/z 217 (M+H).
Name
3-chloroquinoxaline-2-carboxylate
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
726 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
catalyst
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:12]([O-:14])=[O:13])=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.CB1OB(C)OB(C)O1.[C:24](=O)([O-])[O-].[K+].[K+].O1CCO[CH2:32][CH2:31]1>C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:24][C:2]1[C:3]([C:12]([O:14][CH2:31][CH3:32])=[O:13])=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:2.3.4,7.8.9.10|

Inputs

Step One
Name
3-chloroquinoxaline-2-carboxylate
Quantity
86 g
Type
reactant
Smiles
ClC=1C(=NC2=CC=CC=C2N1)C(=O)[O-]
Name
Quantity
22.8 g
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
726 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
8.9 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at same temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtrated through celite with ethyl acetate (1000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (silica gel 900 g, hexane:ethyl acetate=9:1 to 17:3)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from cold hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC2=CC=CC=C2N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.